molecular formula C11H14N2O3 B13196435 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

Katalognummer: B13196435
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: ZNFBNZVGCCQFLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a pyridine ring with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with pyridine-2-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Protection of the hydroxyl group in 4-hydroxypiperidine.

    Step 2: Coupling of the protected 4-hydroxypiperidine with pyridine-2-carboxylic acid.

    Step 3: Deprotection of the hydroxyl group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of continuous flow reactors for efficient synthesis.
  • Implementation of purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the hydroxyl group may yield 4-(4-oxopiperidin-1-yl)pyridine-2-carboxylic acid.
  • Reduction of the carboxylic acid group may yield 4-(4-hydroxypiperidin-1-yl)pyridine-2-methanol.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:

    Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

    Chemical Reactivity: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    4-(4-Hydroxypiperidin-1-yl)picolinic acid: Similar structure but with different functional groups.

    4-(4-Hydroxypiperidin-1-yl)pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16/h1,4,7,9,14H,2-3,5-6H2,(H,15,16)

InChI-Schlüssel

ZNFBNZVGCCQFLT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.